1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine
Description
This compound features a pyrazolo[3,2-b][1,3]oxazine core fused with a piperazine ring substituted at the 4-position by a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(15-12-16-22(19-15)6-1-11-24-16)21-9-7-20(8-10-21)13-14-2-4-18-5-3-14/h2-5,12H,1,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAWSGBXUMJNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=NC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,2-b][1,3]oxazine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a unique pyrazolo[3,2-b][1,3]oxazine core, which is known for its biological activity. Its molecular formula is , and it features a piperazine moiety that enhances its pharmacological properties. The structural complexity contributes to its potential interactions with biological targets.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,2-b][1,3]oxazines. Research indicates that derivatives of these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
2.2 Neuropharmacology
The piperazine component of this compound suggests potential applications in neuropharmacology. Compounds containing piperazine are frequently explored for their effects on neurotransmitter systems. Preliminary studies indicate that derivatives can modulate dopaminergic and serotonergic pathways, making them candidates for treating neurological disorders such as depression and schizophrenia .
Synthesis and Derivative Development
3.1 Synthetic Pathways
The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine can be achieved through multiple synthetic routes involving cyclization reactions and functional group modifications. Efficient synthetic methodologies have been developed to enhance yield and purity .
3.2 Derivatives Exploration
Exploration of derivatives has shown that modifications at the pyridine and piperazine positions can significantly influence biological activity. For example, substituents that enhance lipophilicity have been associated with improved cellular uptake and bioavailability .
Biological Mechanisms
Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug development. Research indicates that the pyrazolo[3,2-b][1,3]oxazine scaffold may interact with specific protein targets involved in disease pathways.
4.1 Enzyme Inhibition
Some studies suggest that compounds similar to this one act as inhibitors of phosphodiesterases (PDEs), which play a role in various signaling pathways related to inflammation and cancer progression .
4.2 Receptor Interaction
The potential interaction with G protein-coupled receptors (GPCRs) has also been noted, indicating a broad spectrum of pharmacological effects ranging from analgesic to anti-inflammatory actions .
Case Studies
5.1 Anticancer Studies
A notable case study involved testing a series of pyrazolo[3,2-b][1,3]oxazines against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
5.2 Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, a derivative of this compound was evaluated for its antidepressant-like activity in rodent models. The findings suggested significant improvements in behavioral tests indicative of reduced depressive symptoms .
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo-Oxazine Derivatives
3-Methyl-6-[(1-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine (BK72331)
- Core Structure : Pyrazolo-oxazine linked to a piperidin-3-yloxy group.
- Key Differences : Replacement of the piperazine ring with a piperidine derivative and addition of a methylpyridazine substituent.
- Molecular Weight : 343.38 g/mol (vs. 329.35 g/mol for the target compound).
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
- Core Structure : Pyrazolo-oxazine with a sulfonyl chloride group.
- Key Differences : Sulfonyl chloride replaces the carbonyl group, introducing strong electron-withdrawing properties.
- Implications : Enhanced reactivity for nucleophilic substitution, useful in synthesizing sulfonamide derivatives .
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Piperazine-Based Analogs
Azole-Containing Piperazines
- Example: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone.
- Key Differences : Substitution with imidazole and chlorophenyl groups instead of pyrazolo-oxazine and pyridine.
- Biological Activity : Broad-spectrum antimicrobial efficacy (MIC: 3.1–25 μg/mL) against bacterial and fungal strains, suggesting that piperazine derivatives with heterocyclic substituents are pharmacologically promising .
Substituted (2-Methoxyphenyl)piperazines
- Example : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine.
- Key Differences : Methoxyphenyl and nitrobenzyl substituents instead of pyrazolo-oxazine and pyridinylmethyl.
- Biological Activity : High affinity for dopamine D2 receptors, indicating that aromatic substituents on piperazine influence CNS-targeted activity .
Pharmacological Potential and Limitations
- Key Advantages :
- Pyridinylmethyl group may enhance blood-brain barrier penetration for CNS applications.
- Pyrazolo-oxazine core offers metabolic stability compared to simpler heterocycles.
- Limitations :
Tabulated Comparison of Key Compounds
Biological Activity
The compound 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine is a derivative of the pyrazolo[3,2-b][1,3]oxazine class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, examining its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrazolo[3,2-b][1,3]oxazine core linked to a piperazine moiety. The presence of the pyridine ring further enhances its biological profile.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}
Structural Features
| Feature | Description |
|---|---|
| Pyrazolo Core | Heterocyclic structure with nitrogen atoms |
| Piperazine Link | Enhances solubility and biological activity |
| Pyridine Substituent | Potential for interaction with biological targets |
Pharmacological Effects
Recent studies have shown that compounds containing the pyrazolo[3,2-b][1,3]oxazine scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been documented to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results against prostate cancer cells (PC-3) with IC50 values ranging from 8.2 to 32.1 µM .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phosphodiesterase (PDE) enzymes. PDE4B inhibitors derived from similar structures have been reported to modulate inflammatory responses effectively .
- Neuroprotective Effects : Pyrazole derivatives have also been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following aspects are critical in determining its efficacy:
- Substituents on the Piperazine Ring : Variations in the substituents can enhance or diminish biological activity.
- Position of the Carbonyl Group : The placement of the carbonyl group in relation to the pyrazole core is crucial for receptor binding affinity.
Case Studies
Several studies have focused on related compounds to elucidate their mechanisms of action:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
